molecular formula C18H19N3O2S2 B2846352 2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 862974-05-8

2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2846352
CAS No.: 862974-05-8
M. Wt: 373.49
InChI Key: VAPJXWYHOOANBS-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific compound you mentioned seems to be a complex derivative of thiazole and benzothiophene.


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used in the synthesis of related compounds .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by substituents on the thiazole ring . For instance, a chloro-substituted phenyl ring at the fourth position of the thiazole ring has been found to improve antibacterial activity .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have utilized the core structure of 2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to synthesize a range of novel heterocyclic compounds. These compounds have been explored for their potential as analgesic, anti-inflammatory, and antimicrobial agents. For instance, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings suggest the compound's utility in developing new therapeutic agents targeting pain and inflammation.

Antimicrobial and Cytotoxic Activities

Further research has expanded the applications of this compound to include antimicrobial and cytotoxic activities. For example, the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014). Additionally, thiazolidine-2,4-dione carboxamide and amino acid derivatives have exhibited weak to moderate antibacterial and antifungal activities, highlighting the potential of this compound in contributing to the development of new antimicrobial agents (Alhameed et al., 2019).

Utility in Synthesis of Fused Heterocyclic Derivatives

The compound has also been utilized in the synthesis of biologically active, fused heterocyclic derivatives, demonstrating its versatility in chemical synthesis. This includes the creation of compounds with antimicrobial activity, further underscoring its importance in pharmaceutical research (Wardakhan et al., 2005).

Future Directions

Thiazole derivatives have shown promise in various areas of medicinal chemistry, and there is ongoing research into their potential applications . Future work could involve the synthesis and testing of new thiazole derivatives, including the specific compound you mentioned.

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-9-6-7-10-13(8-9)24-17(14(10)16(19)22)21-18-20-15-11(23-2)4-3-5-12(15)25-18/h3-5,9H,6-8H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPJXWYHOOANBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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